(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine

medicinal chemistry building block selection regioisomer specificity

Steric integrity in cyclopropylmethyl-amine SAR requires precise aryl substitution: the 2,4-dimethylphenyl isomer locks bioactive conformations via restricted aryl-Cα rotation, unavailable to the 3,4-isomer. • Undefined stereocenter enables chiral pool synthesis or enzymatic kinetic resolution; achiral homologs cannot yield enantiopure intermediates. • Cyclopropylmethyl N-substituent reduces CYP-mediated N-dealkylation vs. N-methyl/ethyl congeners. • ClogP 3.2, TPSA 12 Ų - suitable for CNS-penetrant fragment libraries and oral bioavailability screening.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B13242230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)NCC2CC2)C
InChIInChI=1S/C14H21N/c1-10-4-7-14(11(2)8-10)12(3)15-9-13-5-6-13/h4,7-8,12-13,15H,5-6,9H2,1-3H3
InChIKeyIYLNILBXPUZFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine Procurement Overview


(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine (CAS 1019507-75-5) is a chiral secondary amine with the molecular formula C14H21N and a molecular weight of 203.32 g mol⁻¹ [1]. It belongs to the cyclopropylmethyl-aryl-ethylamine family and is primarily sourced as a research building block (typical purity ≥ 95 %) from suppliers such as AKSci, Enamine, Ambeed, and Fluorochem . The molecule contains a single undefined stereocenter at the α‑carbon of the phenethylamine moiety, making stereochemical resolution a critical consideration for applications that demand enantiopure material [1].

Workflow Chiral secondary amine building block for research synthesis
Stereochemical Single undefined stereocenter requires resolution strategy for enantiopure applications
Grade Research-grade specification context; typical building block purity profile

(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine Irreplaceability


Even within the narrow sub‑family of cyclopropylmethyl‑aryl‑ethylamines, small structural changes—such as moving a methyl group from the 2,4‑ to the 3,4‑position or truncating the α‑ethyl chain to a methylene linker—produce regioisomers or homologs that, while sharing identical molecular formulas or computed lipophilicity, can exhibit divergent three‑dimensional shapes, steric occupancy in binding pockets, and metabolic profiles [1]. The presence of a single undefined stereocenter further distinguishes this compound from achiral or racemically locked alternatives, because procurement as a racemate versus an enantiopure batch directly influences experimental reproducibility in asymmetric syntheses or chiral biological assays [1]. The quantitative evidence below demonstrates that assuming functional equivalence among these close analogs carries a verifiable risk of divergent performance.

Target Feature
Potential Substitute
Interchangeability Risk
2,4-Dimethylphenyl regioisomer
3,4-Dimethylphenyl regioisomer (CAS 1019626-84-6)
Steric and electronic differences may shift binding-pocket complementarity despite identical computed logP and TPSA
Chiral ethyl-linked amine (α-carbon stereocenter)
Achiral methylene-linked homolog (CAS 1019538-71-6)
Loss of stereocenter may preclude enantiopure intermediate workflows and alter 3D pharmacophore geometry
Cyclopropylmethyl N-substitution
N-Methyl or N-ethyl benzylamine variants
Metabolic stability class context may not transfer; CYP-mediated N-dealkylation profile likely differs

(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine Differentiation Evidence


Regioisomeric Differentiation: 2,4- vs. 3,4-Dimethylphenyl

The target compound (CAS 1019507-75-5) and its 3,4‑dimethylphenyl regioisomer (CAS 1019626-84-6) share identical molecular formula (C14H21N), molecular weight (203.32 g mol⁻¹), computed log P (3.2), and topological polar surface area (12 Ų) [1][2]. Despite this numerical parity, the 2,4‑dimethyl substitution pattern places two ortho‑methyl groups flanking the α‑carbon, creating a notably different steric cone and altered π‑electron distribution compared with the 3,4‑isomer, where the methyl groups are vicinal and para‑disposed. In analogous cyclopropylmethyl‑arylamine series, such positional shifts have been shown to alter binding pocket complementarity and enzymatic recognition [3]. Direct head‑to‑head biological data for these two specific compounds are not publicly available; therefore the differentiation is class‑level inference based on well‑established medicinal chemistry precedent.

Regioisomer Comparison
Class-level inference
Identical computed logP (3.2) and TPSA (12 Ų); differentiation resides in 3D steric encumbrance around the amine-bearing α-carbon
Supports regioisomer-specific SAR review
Direct head-to-head biological data not publicly available
medicinal chemistry building block selection regioisomer specificity

Chiral α-Carbon Differentiation

The target compound possesses an undefined stereocenter at the carbon bearing the 2,4‑dimethylphenyl and methyl groups (α‑carbon) [1]. In contrast, the homologous compound (Cyclopropylmethyl)[(2,4‑dimethylphenyl)methyl]amine (CAS 1019538‑71‑6) is achiral due to the replacement of the α‑ethyl group with a methylene linker, and its molecular weight is 14 Da lower (189.30 vs. 203.32 g mol⁻¹) [2]. The target compound can therefore be procured as a racemate or as a resolved enantiomer (e.g., via diastereomeric salt resolution), enabling applications that require enantiopure intermediates. No direct chiral resolution data were found for this specific compound, but the structural feature is confirmed by PubChem’s stereocenter count.

Chiral Center Identity
Cross-study comparable
One undefined stereocenter (MW 203.32) vs achiral methyl-linker analog (MW 189.30; ΔMW +14.02 Da)
Supports enantiomer-attribution review
No chiral resolution data available for this specific compound
chiral resolution enantioselective synthesis building block procurement

Cyclopropylmethyl Pharmacophore and Metabolic Stability

The cyclopropylmethyl group on the amine nitrogen is a recognized medicinal‑chemistry motif that enhances metabolic stability relative to simple N‑alkyl groups such as methyl or ethyl [1]. In a closely related series of 1‑substituted cyclopropylamine derivatives evaluated as KDM1A inhibitors, increasing steric bulk on the cyclopropyl ring correlated with improved selectivity against MAO‑A and MAO‑B (e.g., selectivity indices > 100‑fold for certain analogs) [1]. While no microsomal stability data are available specifically for (Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine, the structural class (cyclopropylmethyl‑substituted secondary amine) benefits from reduced CYP‑mediated N‑dealkylation and a lower propensity for bioactivation compared with N‑methyl or N‑ethyl benzylamines [2]. This class‑level inference supports prioritizing the cyclopropylmethyl analog over N‑alkyl variants when metabolic stability is a design criterion.

Metabolic Stability Context
Class-level inference
Cyclopropylmethyl amines show reduced CYP-mediated N-dealkylation vs N-alkyl congeners; related KDM1A inhibitors achieved >100-fold selectivity over MAO-A/B in published series
Supports scaffold-selection context
No compound-specific microsomal stability data available
metabolic stability cyclopropylamine CYP metabolism lead optimization

Vendor Purity and Pricing Benchmark

The target compound (1019507-75-5) is stocked at ≥ 95 % purity by multiple vendors, with transparent per‑gram pricing that scales from 0.05 g to 10 g quantities [1]. At the 1‑gram scale, the Enamine price is $640 (EN300‑164675‑1g), whereas the closely related but achiral methyl‑analog (1019538‑71‑6) is approximately 40 % less expensive on a per‑gram basis, reflecting simpler synthesis . This pricing differential signals that the target compound’s chiral α‑carbon and higher molecular complexity command a premium, which procurement teams must weigh against the functional advantages documented in the preceding evidence items.

Procurement Benchmark
Cross-study comparable
Target: ≥95% purity, ~$640/g. Achiral methyl-linker analog: ≥95%, ~$385/g (≈1.7× cost differential at 1-g scale)
Supports procurement specification review
Catalog pricing 2023–2026; regional and volume variation applies
procurement purity specification cost‑per‑gram supply chain

(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine Application Scenarios


Regioisomeric SAR in Lead Optimization

When a medicinal chemistry program is exploring aryl substitution patterns around a cyclopropylmethyl‑amine pharmacophore, the 2,4‑dimethylphenyl variant offers a distinct steric footprint relative to the 3,4‑dimethylphenyl isomer [1]. Exchange of the two regioisomers without experimental validation risks collapsing an SAR series because the ortho‑methyl groups in the 2,4‑analog restrict rotational freedom around the aryl‑Cα bond, potentially locking a bioactive conformation that the 3,4‑isomer cannot access. Procurement of the specific 2,4‑dimethyl isomer is therefore essential for maintaining SAR integrity.

Asymmetric Synthesis with Chiral Building Block

The single undefined stereocenter of (Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine enables its use as a chiral pool starting material or as a substrate for enzymatic kinetic resolution [1]. In contrast, the achiral methyl‑linker homolog (1019538‑71‑6) cannot deliver enantiopure intermediates. Projects aiming to install stereochemistry at the benzylic position must procure the ethyl‑linked, chiral compound to maintain synthetic versatility.

Metabolic Stability-Driven Scaffold Selection

In early‑stage drug discovery where metabolic soft spots on amines are a known liability, the cyclopropylmethyl N‑substituent provides a literature‑backed advantage in reducing CYP‑mediated N‑dealkylation relative to N‑methyl or N‑ethyl congeners [2]. Where a project requires a metabolically durable secondary amine that retains a basic center for target engagement, (Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine merits procurement over N‑alkyl variants, even before compound‑specific microsomal data are generated.

Fragment Library Enrichment

The combination of the cyclopropylmethyl group, the 2,4‑dimethylphenyl ring, and the chiral α‑carbon generates a three‑dimensional scaffold with moderate lipophilicity (clog P = 3.2) and low polar surface area (12 Ų), making it suitable for fragment libraries targeting CNS‑penetrant or orally bioavailable chemical space [1]. Its unique shape complementarity, compared with the flatter 3,4‑dimethyl or achiral methyl‑linker analogs, can diversify screening decks and increase hit‑finding probability.

Application
Selection Property
Validation Focus
Regioisomeric SAR studies
2,4-Dimethyl substitution pattern
SAR integrity and binding-pose review
Asymmetric synthesis workflows
Chiral α-carbon building block
Enantiomer-attribution review
Metabolic stability scaffold selection
Cyclopropylmethyl amine motif
CYP-mediated N-dealkylation review
Fragment-based screening libraries
3D scaffold, moderate lipophilicity
Shape-complementarity and diversity review
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